N1-Benzyl Potency Advantage in Leukemia Models
In a systematic SAR evaluation of 3-substituted-2-oxoindole analogs against the human acute promyelocytic leukemia HL-60 cell line, compounds bearing an N1-benzyl substituent exhibited markedly more potent antiproliferative activity compared to analogs with a (4-fluorobenzyl)amino-2-oxoethyl substituent at N1 [1]. This class-level finding directly supports the selection of N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, which features an N1-(2-methoxybenzyl) group, over N1-alkyl or N1-aminoacyl oxindole analogs for cell-based antiproliferative screening campaigns. The presence of the ortho-methoxy group on the benzyl ring is predicted to further modulate activity through electronic and hydrogen-bonding effects, though direct comparative data for the 2-methoxybenzyl vs. unsubstituted benzyl congener are not publicly available .
| Evidence Dimension | N1 substitution effect on antiproliferative potency |
|---|---|
| Target Compound Data | Contains N1-(2-methoxybenzyl) substituent (predicted active based on N1-benzyl class SAR) |
| Comparator Or Baseline | N1-(4-fluorobenzyl)amino-2-oxoethyl-substituted oxindole analogs (significantly less potent) |
| Quantified Difference | Qualitative rank-order: N1-benzyl >> N1-(4-fluorobenzyl)amino-2-oxoethyl in HL-60 proliferation assay |
| Conditions | HL-60 human acute promyelocytic leukemia cell line; antiproliferative assay (Abadi et al., 2006) |
Why This Matters
For users screening oxindole libraries against hematological cancer targets, the N1-benzyl substitution pattern is a validated potency determinant, making this compound a higher-probability hit candidate than N1-alkyl or N1-aminoacyl oxindole derivatives.
- [1] Abadi AH, Abou-Seri SM, Abdel-Rahman DE, et al. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. Eur J Med Chem. 2006;41(3):296-305. View Source
